molecular formula C17H23NO2 B8222270 Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate

Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate

Cat. No. B8222270
M. Wt: 273.37 g/mol
InChI Key: YBEPLKQAFPYSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Toxicological Review

Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate is part of a class of compounds that include various ethers used as gasoline additives to improve octane rating and reduce exhaust pollution. A toxicological review of ethyl tertiary-butyl ether (ETBE), a related compound, details its low toxicity, rapid metabolism, and the mechanisms of its effects on the body. However, there is evidence of its effects on the kidney and liver in animal studies, highlighting the need for careful consideration of its use and potential health implications (Mcgregor, 2007).

Pharmacological Research

Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate is structurally related to benzodiazepines and nonbenzodiazepine anxiolytics. Buspirone, a member of the azaspirodecanediones group, demonstrates the potential of these compounds in treating anxiety without the drawbacks of addiction or impairment of driving-related skills (Goldberg, 1984).

Impact on Industrial Processes and Environment

Research on mixtures containing ethers like ethyl tertiary-butyl ether (ETBE) sheds light on their thermophysical properties and their interactions in various binary and ternary mixtures. This knowledge is crucial for industries that use these compounds as additives or solvents, affecting the design and optimization of industrial processes (Marsh et al., 1999).

Implications in Food and Beverage Industry

Ethyl carbamate, a compound related to Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate, has been identified in various foods and beverages, raising concerns due to its carcinogenic nature. The understanding of its formation mechanisms and strategies to mitigate its presence is crucial for ensuring food safety and public health (Weber & Sharypov, 2009).

properties

IUPAC Name

ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-20-16(19)15-12-18(13-17(15)9-6-10-17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEPLKQAFPYSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Reactant of Route 4
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Reactant of Route 6
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.